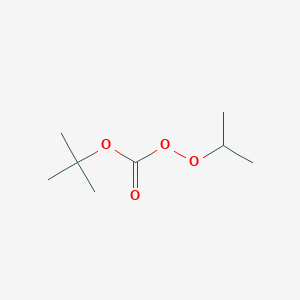
Tert-butylperoxyisopropylcarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylperoxyisopropylcarbonate: is an organic peroxide compound with the chemical formula C8H16O4 . It is commonly used as a polymerization initiator and crosslinking agent. This compound is known for its ability to initiate free radical polymerization reactions, making it valuable in the production of various polymers and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tert-butylperoxyisopropylcarbonate can be synthesized through the reaction of isopropanol with tert-butyl hydroperoxide. This reaction typically requires low temperatures and strict control to prevent the formation of hazardous by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is carefully monitored to ensure safety and efficiency, given the compound’s sensitivity to heat and potential for explosive decomposition .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butylperoxyisopropylcarbonate primarily undergoes oxidation reactions due to its peroxide group. It can decompose violently or explosively at temperatures between 0-10°C, especially in the presence of amines and certain metals .
Common Reagents and Conditions: The compound is often used in the presence of radical initiators and under controlled temperature conditions to prevent unwanted side reactions. It is sensitive to heat, shock, and friction, which can accelerate its decomposition .
Major Products Formed: The decomposition of this compound typically results in the formation of free radicals, which can then initiate polymerization reactions. The major products depend on the specific monomers involved in the polymerization process .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylperoxyisopropylcarbonate is used as a polymerization initiator for the synthesis of various polymers and resins. It is also employed as a crosslinking agent to enhance the strength and durability of polymers .
Biology and Medicine: While its primary applications are in polymer chemistry, the compound’s ability to generate free radicals has potential implications in biological and medical research, particularly in studies involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is used in the production of crosslinked polyethylene and other high-performance materials. Its role as a crosslinking agent helps improve the mechanical properties and thermal stability of these materials .
Mecanismo De Acción
Tert-butylperoxyisopropylcarbonate exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s peroxide group is the key functional group responsible for its radical-generating activity .
Comparación Con Compuestos Similares
- Tert-butyl peracetate
- Tert-butyl peroxybenzoate
- Tert-butylperoxy 2-ethylhexyl carbonate
- Tert-butyl peroxide
- Dicumyl peroxide
- Cumene hydroperoxide
Uniqueness: Tert-butylperoxyisopropylcarbonate is unique due to its specific structure, which allows it to generate free radicals efficiently at relatively low temperatures. This makes it particularly useful in applications where controlled radical generation is crucial, such as in the synthesis of high-performance polymers and resins .
Propiedades
Fórmula molecular |
C8H16O4 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
tert-butyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C8H16O4/c1-6(2)11-12-7(9)10-8(3,4)5/h6H,1-5H3 |
Clave InChI |
UZVPIXBMGPDIIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OOC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


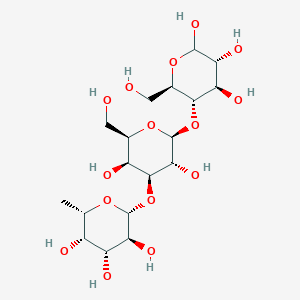
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
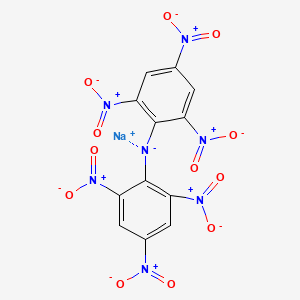
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
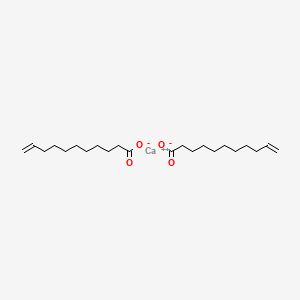
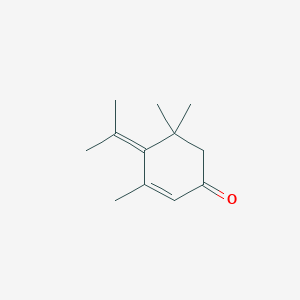
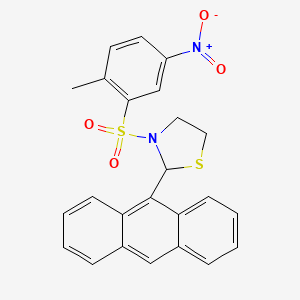
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
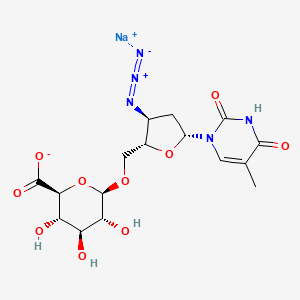
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
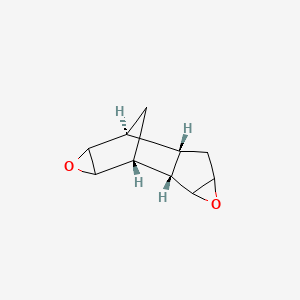
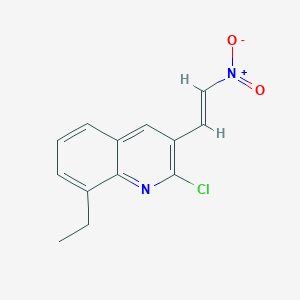
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
